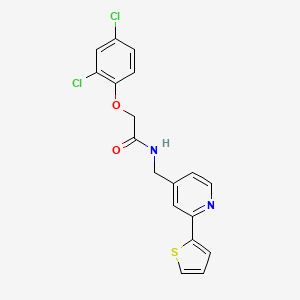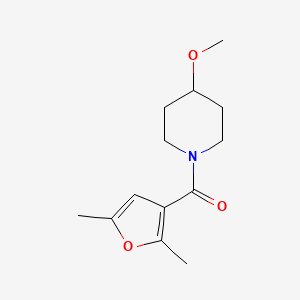
(2,5-Dimethylfuran-3-yl)(4-methoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,5-Dimethylfuran-3-yl)(4-methoxypiperidin-1-yl)methanone” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups and one methanone group . The methanone group is further connected to a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine ring is substituted with a methoxy group .
Applications De Recherche Scientifique
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, including those related to the compound of interest, are highlighted for their role in sustainable chemistry. The conversion of plant biomass into furan derivatives presents a path towards the production of renewable chemicals, materials, and fuels. These compounds serve as platform chemicals, potentially replacing non-renewable hydrocarbon sources in the chemical industry. The review by Chernyshev, Kravchenko, and Ananikov (2017) explores advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks and its use in producing monomers, polymers, and other materials, emphasizing the environmental and sustainable benefits of such processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Cryopreservation of Microorganisms
The use of cryoprotective additives (CPAs) in the frozen storage of microorganisms, including viruses, bacteria, fungi, algae, and protozoa, is critical for their preservation. Hubálek (2003) reviews the effectiveness of various CPAs, including dimethylsulfoxide (Me2SO) and glycerol, among others, in cryomicrobiology. The study provides insights into optimizing storage conditions for microorganisms, which is vital for research and industrial applications in biotechnology and medicine (Hubálek, 2003).
Gastrointestinal Methionine Shuttle
The review by Mastrototaro et al. (2016) discusses the transport proteins relevant for methionine absorption in the gastrointestinal tract. This research is pertinent to understanding the dietary and supplemental impacts of amino acids on human health, particularly in contexts where modifications to chemical structures, similar to the compound , might influence absorption and metabolic pathways (Mastrototaro et al., 2016).
Carrier Solvents in Aquatic Organisms
The review by Hutchinson et al. (2006) discusses the acute and chronic effects of carrier solvents in aquatic toxicity testing. This research is relevant for evaluating the environmental impact of chemical compounds, including furan derivatives, on aquatic life. Understanding solvent effects is crucial for designing eco-friendly chemicals and assessing the environmental risks of new compounds (Hutchinson et al., 2006).
Methane as a Resource
Strong, Xie, and Clarke (2015) review the biotechnological applications of methanotrophic bacteria in generating value while using methane as a carbon source. This research underscores the potential of utilizing microbial processes for converting greenhouse gases into valuable chemical products, including the possibility of derivatives related to the compound of interest for sustainable and green chemistry applications (Strong, Xie, & Clarke, 2015).
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-8-12(10(2)17-9)13(15)14-6-4-11(16-3)5-7-14/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYCDLGYLLUQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

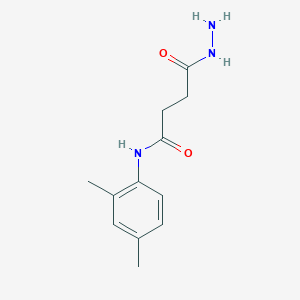
![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)
![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidino}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2944111.png)

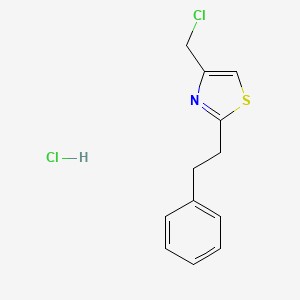
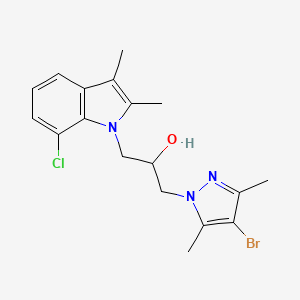
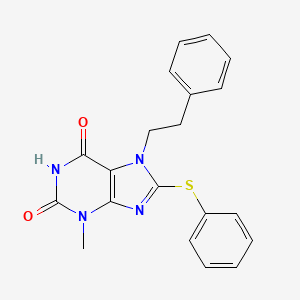
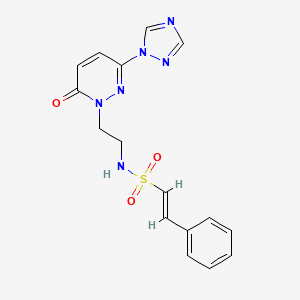
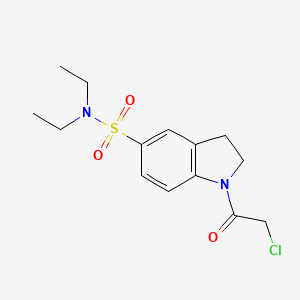
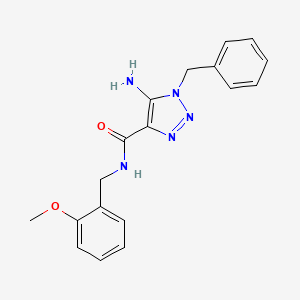
![2-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2944128.png)
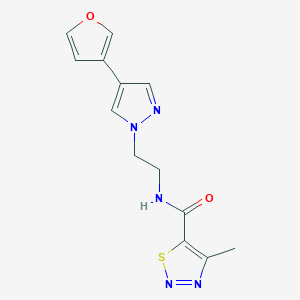
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B2944130.png)
